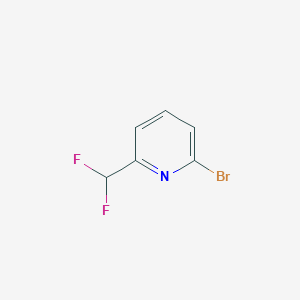

2-Bromo-6-(difluoromethyl)pyridine

Description

Significance and Context within Contemporary Chemical Science

The significance of 2-Bromo-6-(difluoromethyl)pyridine lies in the unique combination of its functional groups. The bromine atom at the 2-position serves as a versatile handle for a wide array of chemical transformations. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and, crucially, provides a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

Concurrently, the difluoromethyl (CHF₂) group at the 6-position imparts distinct electronic and physiological properties to molecules. The introduction of fluorine often enhances metabolic stability, lipophilicity, and binding affinity of bioactive compounds. The CHF₂ group, in particular, is recognized as a bioisostere of a hydroxyl (-OH) or thiol (-SH) group, capable of acting as a lipophilic hydrogen bond donor, which can lead to improved pharmacological profiles. The strategic placement of these two functional groups on a pyridine (B92270) core—a scaffold prevalent in many biologically active compounds—makes this compound a highly sought-after intermediate for designing novel chemical entities.

Overview of Fluorinated Pyridine Chemistry

The incorporation of fluorine into pyridine rings is a well-established strategy in medicinal chemistry to modulate the properties of drug candidates. rsc.org Fluorine's high electronegativity and small size can significantly alter the basicity (pKa) of the pyridine nitrogen, influencing how the molecule interacts with biological targets and its solubility and transport properties. rsc.org

The chemistry of fluorinated pyridines is diverse. acs.org The position of the fluorine atom or fluoroalkyl group on the ring dictates its effect. For instance, fluorination can make the pyridine ring more electron-deficient, rendering it more susceptible to nucleophilic attack. nih.govwikipedia.org This is particularly true for perfluorinated pyridines, which are highly reactive towards nucleophiles. nih.gov

The difluoromethyl group, as seen in this compound, is of special interest. uni-muenster.de Its introduction is a key objective in drug discovery. uni-muenster.de Recent advancements have focused on methods for the direct C-H difluoromethylation of pyridines, highlighting the importance of accessing these structures efficiently. uni-muenster.deresearchgate.net The development of methods for regioselective difluoromethylation at various positions on the pyridine ring remains a significant challenge and an active area of research. uni-muenster.deresearchgate.net The presence of the difluoromethyl group can stabilize molecules against oxidative metabolism and modify their conformational preferences and electronic nature, making fluorinated pyridines like the title compound essential tools for fine-tuning molecular properties. rsc.orguni-muenster.de

Research Gaps and Future Directions for this compound

While this compound is a valuable reagent, its full potential is still being explored. Several research gaps and future directions can be identified:

Development of More Efficient and Sustainable Syntheses: Although the compound is commercially available, research into more cost-effective, scalable, and environmentally benign synthesis routes is ongoing. This includes exploring novel catalytic systems or flow chemistry processes to improve yield and reduce waste.

Expansion of Reaction Scope: There is an opportunity to explore the reactivity of this compound in novel transformations beyond standard cross-coupling and nucleophilic substitution reactions. Investigating its use in photoredox catalysis, C-H activation, or dual-catalytic systems could uncover new synthetic pathways.

Late-Stage Functionalization: A significant challenge in drug discovery is the modification of complex molecules at a late stage in the synthesis. Developing methods that allow for the precise introduction of the 2-bromo-6-(difluoromethyl)phenyl moiety into advanced intermediates or existing drug scaffolds would be highly valuable.

Application in Materials Science: The application of fluorinated pyridines has been noted in the development of high-performance materials like fluoropolymers. nih.gov The unique electronic properties of this compound could be harnessed in the design of novel organic electronic materials, such as those for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Further research is needed to explore its potential in this domain.

Exploration of Isomeric Derivatives: Systematic studies on the synthesis and application of isomers, such as 2-Bromo-5-(difluoromethyl)pyridine sigmaaldrich.com or 3-Bromo-5-(difluoromethyl)pyridine, would provide a comparative understanding of how the substituent positions influence reactivity and biological activity, offering a broader toolkit for chemists.

Future research will likely focus on addressing these gaps, further solidifying the role of this compound and related structures as indispensable components in the creation of next-generation chemicals and materials.

Compound Data

Below are tables detailing the physical and chemical properties of this compound and a list of other compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 872365-91-8 | sigmaaldrich.comsynquestlabs.com |

| Molecular Formula | C₆H₄BrF₂N | sigmaaldrich.comsynquestlabs.com |

| Molecular Weight | 208.00 g/mol | sigmaaldrich.com |

| Form | Liquid | sigmaaldrich.com |

| Density | 1.703 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.520 | sigmaaldrich.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 872365-91-8 | C₆H₄BrF₂N |

| 2-Bromo-5-(difluoromethyl)pyridine | 1221272-81-6 | C₆H₄BrF₂N |

| Pyridine | 110-86-1 | C₅H₅N |

| 2-Bromopyridine (B144113) | 109-04-6 | C₅H₄BrN |

| 2,6-Dibromopyridine (B144722) | 626-05-1 | C₅H₃Br₂N |

| 2-Bromo-6-methylaminopyridine | Not explicitly found | C₆H₇BrN₂ |

| 2,6-Dimethylaminopyridine | 1072-97-5 | C₇H₁₀N₂ |

| 2-Bromo-6-(bromomethyl)pyridine (B1282057) | 83004-10-8 | C₆H₅Br₂N |

| 2-Bromo-6-(difluoromethoxy)pyridine | 1214345-40-0 | C₆H₄BrF₂NO |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-6-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-5-3-1-2-4(10-5)6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBGDNNRDRISQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435653 | |

| Record name | 2-bromo-6-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872365-91-8 | |

| Record name | 2-bromo-6-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 872365-91-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 6 Difluoromethyl Pyridine and Its Precursors

Regioselective Bromination Strategies

The introduction of a bromine atom at a specific position on the pyridine (B92270) ring is a critical step in the synthesis of 2-bromo-6-(difluoromethyl)pyridine. This section delves into strategies for achieving the desired regioselectivity.

Bromination of Pyridine Derivatives

Direct bromination of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic substitution. However, the synthesis of precursors to this compound can be approached through the functionalization of pre-brominated pyridines. For instance, 2-bromopyridine (B144113) itself can be synthesized from 2-aminopyridine (B139424) via bromination. This process typically involves cooling hydrobromic acid, followed by the slow addition of 2-aminopyridine and then liquid bromine at low temperatures (below -5°C) to control the reaction. chemicalbook.com The resulting 2-bromopyridine can then serve as a versatile building block for further functionalization. chemicalbook.com

Alternatively, the use of pyridine N-oxides can activate the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. This strategy allows for regioselective halogenation under milder conditions. mdpi.com

Copper-Catalyzed Selective Bromination of 2,6-Dibromopyridine (B144722)

A significant challenge in the synthesis of asymmetrically substituted pyridines is the selective functionalization of dihalogenated precursors like 2,6-dibromopyridine. researchgate.net While direct selective bromination of a monosubstituted pyridine to a specific 2,6-disubstituted pattern can be difficult, selective functionalization of one of the bromine atoms in 2,6-dibromopyridine offers a viable alternative route.

Research has demonstrated that copper-catalyzed reactions can achieve selective C-N bond formation with 2,6-dibromopyridine, yielding 6-substituted 2-bromopyridine compounds. researchgate.net A study on the copper-catalyzed amination of 2,6-dibromopyridine showed that by carefully selecting the copper source (with CuI providing the best results), ligand, and reaction conditions, a high degree of selectivity for the mono-aminated product can be achieved. researchgate.net This selective reaction provides a 2-bromo-6-aminopyridine derivative, which could potentially be further modified to introduce the difluoromethyl group. georgiasouthern.edu This approach highlights the potential for copper catalysis to control the regioselectivity in the functionalization of dihalopyridines, a principle that could be extended to other transformations. researchgate.net

Introduction of the Difluoromethyl Moiety

The incorporation of a difluoromethyl group (CF2H) into a molecule can significantly alter its biological and chemical properties. This section examines modern methods for introducing this important functional group onto a pyridine ring.

Direct Difluoromethylation of Pyridine Rings

Direct C-H difluoromethylation of pyridine rings represents an efficient and atom-economical approach to synthesize difluoromethylated pyridines. These methods avoid the need for pre-functionalized starting materials.

Copper-catalyzed methods have emerged as powerful tools for the direct introduction of fluorinated groups. Copper-mediated oxidative C-H difluoromethylation allows for the direct conversion of a C-H bond on the pyridine ring to a C-CF2H bond. While specific examples for the direct C-H difluoromethylation of 2-bromopyridine at the 6-position are not extensively documented, the general methodology has been developed for various heterocyclic systems. For instance, copper-catalyzed difluoroalkylation has been successfully applied to coumarins and other heterocyclic aromatic hydrocarbons. mdpi.com These reactions often utilize reagents like ethyl bromodifluoroacetate in the presence of a copper catalyst and an oxidant. mdpi.com The mechanism can involve the in situ formation of a difluoroalkyl radical, which then adds to the heterocycle. mdpi.com

The Minisci reaction is a classic method for the alkylation of electron-deficient heterocycles, such as pyridine, via a radical mechanism. wikipedia.org This reaction is typically carried out under acidic conditions to protonate the heterocycle, making it more susceptible to attack by a nucleophilic radical. wikipedia.org The reaction often yields a mixture of regioisomers, but modern variations have improved selectivity. wikipedia.org

In the context of difluoromethylation, a difluoromethyl radical is generated and then adds to the protonated pyridine ring. chim.it Various methods have been developed to generate the CF2H radical, often under mild, visible-light-mediated conditions, which enhances the functional group tolerance of the reaction. chim.it While the Minisci reaction on an unsubstituted pyridine can lead to a mixture of products, the directing effects of existing substituents, such as a bromo group, can influence the regioselectivity of the radical addition. chim.it This approach offers a promising pathway for the late-stage difluoromethylation of a 2-bromopyridine precursor to obtain this compound. chim.it

Indirect Difluoromethylation Approaches

Indirect methods for introducing the difluoromethyl group onto a pyridine ring often involve the use of specialized reagents that react with a pre-functionalized pyridine derivative.

One of the earlier methods for N-difluoromethylation involved a two-step process utilizing dibromodifluoromethane (B1204443) (CF2Br2). nih.gov This approach first involves the reaction of a pyridine derivative, such as 4-dimethylaminopyridine (B28879) (DMAP), with CF2Br2 in the presence of activated copper. nih.gov This is followed by a hydrogenation step, often using tributyltin hydride, to yield the N-difluoromethylated product. nih.gov However, the use of CF2Br2 is now discouraged due to its ozone-depleting properties and handling risks. nih.gov

A more contemporary and safer approach involves the use of reagents like ethyl bromodifluoroacetate (BrCF2COOEt). nih.govub.edursc.org This transition-metal-free method provides a straightforward route to N-difluoromethylated pyridines. nih.govrsc.org The reaction proceeds through an initial N-alkylation of the pyridine by ethyl bromodifluoroacetate, followed by an in-situ hydrolysis of the ester and subsequent decarboxylation to furnish the N-difluoromethylated product. nih.govub.edu The reactivity in this method is influenced by both the steric and electronic properties of the substituents on the pyridine ring. ub.edu Electron-donating groups on the pyridine ring can enhance the reaction, while electron-withdrawing groups can hinder it. nih.govub.edu

| Starting Pyridine | Reagent | Conditions | Product | Yield | Reference |

| Pyridine | BrCF2COOEt, DMAP | 60°C, 24h | N-difluoromethylpyridinium salt | 63% (conversion) | nih.govub.edu |

| 2-Methylpyridine (B31789) | BrCF2COOEt, DMAP | 60°C, 24h | N-difluoromethyl-2-methylpyridinium salt | 81% (conversion) | nih.govub.edu |

This table showcases the conversion yields for the N-difluoromethylation of pyridine and 2-methylpyridine using ethyl bromodifluoroacetate.

Another synthetic route involves the conversion of a gem-dibromomethyl group attached to the pyridine ring into a difluoromethyl group. This transformation is typically achieved through a fluorination reaction. For instance, 2-bromo-6-(dibromomethyl)pyridine (B2430885) can be treated with a suitable fluorinating agent to replace the bromine atoms with fluorine, yielding this compound. This method is part of a broader strategy that often starts from a methyl-substituted pyridine.

A related preparation involves the bromination of 2-bromo-6-methylpyridine (B113505) with liquid bromine to generate a mixture of 2-bromo-6-(bromomethyl)pyridine (B1282057) and 2-bromo-6-(dibromomethyl)pyridine. google.com This mixture can then be further reacted to obtain the desired difluoromethylated compound. google.com

Synthesis from Key Intermediates

The synthesis of this compound can also be accomplished by starting with readily available pyridine derivatives and introducing the difluoromethyl group or its precursor at a later stage.

2,6-Dibromopyridine is a versatile starting material for the synthesis of 2-bromo-6-substituted pyridines. georgiasouthern.edugoogle.comgeorgiasouthern.edu The challenge lies in achieving selective monosubstitution, as the two bromine atoms have similar reactivity. google.com

One approach involves the selective coupling of 2,6-dibromopyridine with an amine in the presence of a copper catalyst. google.com This method allows for the retention of one bromine atom, which can be useful for further functionalization. google.com Another strategy utilizes a pressure tube method to react 2,6-dibromopyridine with an amine under high temperature and pressure, leading to the formation of 2-bromo-6-alkylaminopyridines. georgiasouthern.edugeorgiasouthern.edu

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 2,6-Dibromopyridine | Methylamine | High pressure and temperature (pressure tube) | 2-Bromo-6-methylaminopyridine | 54.1% | georgiasouthern.edugeorgiasouthern.edu |

| 2,6-Dibromopyridine | Methylamine | High pressure and temperature (pressure tube) | 2,6-Dimethylaminopyridine | 37.7% | georgiasouthern.edugeorgiasouthern.edu |

This table illustrates the synthesis of aminopyridines from 2,6-dibromopyridine.

Once the 2-bromo-6-substituted pyridine is formed, subsequent steps would be required to introduce the difluoromethyl group at the 6-position.

Starting from 2-bromo-6-methylpyridine offers a more direct pathway. chemicalbook.comsigmaaldrich.com A common strategy involves the radical bromination of the methyl group to form a bromomethyl or dibromomethyl intermediate, which is then fluorinated.

A specific method for preparing 2-bromo-6-formylpyridine, a potential precursor, from 2-bromo-6-methylpyridine has been described. google.com This involves reacting 2-bromo-6-methylpyridine with liquid bromine to create a mixture of mono- and di-brominated methyl groups. google.com This mixture is then treated with urotropin and subsequently hydrolyzed with acid to yield the aldehyde. google.com The aldehyde could then, in principle, be converted to the difluoromethyl group through various fluorination techniques.

Preparation via Halodifluoromethyl Heterocycles

A key strategy in the synthesis of difluoromethylated compounds involves the use of versatile reagents, including halodifluoromethyl heterocycles. One such prominent reagent is difluoromethyl 2-pyridyl sulfone. cas.cnrsc.org This compound, which is a stable, crystalline solid, serves as an effective agent for gem-difluoroolefination of aldehydes and ketones. cas.cnresearchgate.net

The preparation of difluoromethyl 2-pyridyl sulfone is straightforward, typically involving the oxidation of 2-[(difluoromethyl)thio]pyridine. researchgate.net Once synthesized, it can be used in Julia-Kocienski type reactions. In this process, the difluoromethyl 2-pyridyl sulfone reacts with a carbonyl compound in the presence of a base to form a sulfinate salt intermediate. This intermediate then decomposes to yield the desired gem-difluoroalkene product. cas.cn The utility of this reagent is highlighted by its ability to convert even challenging substrates like diaryl ketones and enolizable aliphatic aldehydes into gem-difluoroalkenes. researchgate.net

The reaction mechanism involves the nucleophilic addition of the sulfone to a carbonyl compound, followed by rearrangement to a stable sulfinate salt. This salt, upon protonation of the pyridine nitrogen, enhances the leaving group ability of the 2-pyridyloxyl group, facilitating the decomposition to the final difluoroalkene product. cas.cn The broad applicability and practical simplicity of using difluoromethyl 2-pyridyl sulfone make it a valuable tool in organofluorine chemistry. cas.cnrsc.org

Sustainable Synthetic Protocols and Green Chemistry Aspects

Recent advancements in chemical synthesis have placed a strong emphasis on the development of sustainable and environmentally friendly protocols. This includes the use of transition-metal-free methods and benign reagents and solvents to minimize environmental impact.

Transition Metal-Free Difluoromethylation Methods

Transition-metal-free approaches for the functionalization of pyridines are gaining traction as they offer a greener alternative to traditional metal-catalyzed reactions. rsc.org These methods often avoid the use of toxic and expensive metal catalysts, simplifying purification processes and reducing metallic waste.

One such approach involves the direct dehydrogenative alkylation of pyridine derivatives under neutral conditions, providing a more practical and environmentally friendly route to substituted pyridines. rsc.org Another innovative transition-metal-free method is the decarboxylative 1,1-dimethyltrifluoroethylation of heteroarenes using 3,3,3-trifluoro-2,2-dimethylpropanoic acid. nih.gov This reaction proceeds in high yields without the need for a transition-metal catalyst, with the base playing a crucial role. nih.gov While this method introduces a C(CF3)Me2 group, the underlying principle of transition-metal-free decarboxylative functionalization is relevant to the synthesis of other fluorinated heteroarenes.

The table below summarizes representative examples of transition-metal-free functionalization reactions of pyridine derivatives.

| Substrate | Reagent/Conditions | Product | Yield (%) |

| Pyridine | Allylic C-H source, photochemical organocatalysis | C4-functionalized pyridine | Good |

| Pyridine N-oxide | Dialkylcyanamide, solvent- and halide-free | Pyridine-2-yl substituted urea | 63-92 |

| Pyridine | 3,3,3-Trifluoro-2,2-dimethylpropanoic acid, base | C(CF3)Me2-substituted pyridine | High |

This table presents generalized findings from research on transition-metal-free pyridine functionalization and is for illustrative purposes.

Environmentally Benign Reagents and Solvents

The principles of green chemistry encourage the use of reagents and solvents that are non-toxic, renewable, and have a minimal environmental footprint. pharmafeatures.com In the context of synthesizing fluorinated pyridines, this translates to seeking alternatives to hazardous chemicals and reducing solvent waste.

Solvent-free reactions represent a significant step towards greener pharmaceutical manufacturing by eliminating the reliance on organic solvents, which are often a major source of hazardous waste. pharmafeatures.com Techniques such as mechanochemistry, which uses mechanical force instead of solvents to drive reactions, are being explored. pharmafeatures.com

The choice of reagents is also critical. For instance, the use of difluoromethyl 2-pyridyl sulfone is advantageous not only for its reactivity but also because its byproduct, pyridin-2-ol, is water-soluble, simplifying its removal from the reaction mixture. cas.cn This contrasts with other methods that may use toxic reagents like (CF3)2Hg or produce difficult-to-remove byproducts. cas.cn

Furthermore, the development of syntheses in greener solvent systems, such as deep eutectic solvents (DESs), is an emerging area. rsc.org DESs are attractive due to their low vapor pressure, tunability, and ability to dissolve a wide range of chemicals, offering a more environmentally friendly platform for chemical synthesis. rsc.org The move towards solvent-free conditions or the use of benign solvent alternatives like cyclopentyl methyl ether (CPME) is a key aspect of sustainable chemical production. nih.gov

The table below highlights some environmentally benign approaches in chemical synthesis.

| Green Chemistry Approach | Example | Benefit |

| Solvent-Free Reaction | Mechanochemical synthesis of APIs | Reduces solvent waste and energy consumption. pharmafeatures.com |

| Benign Reagent | Use of difluoromethyl 2-pyridyl sulfone | Water-soluble byproduct simplifies purification. cas.cn |

| Greener Solvents | Deep Eutectic Solvents (DESs) | Low vapor pressure, tunable, and environmentally friendly. rsc.org |

| Atom Economy | C-H functionalization of pyridine N-oxides | High atom economy with good to high yields. |

This table illustrates various green chemistry principles applicable to the synthesis of functionalized pyridines.

Mechanistic Investigations of Reactions Involving 2 Bromo 6 Difluoromethyl Pyridine

Reaction Pathways for Halogen Exchange Reactions

Halogen exchange reactions, particularly the base-catalyzed "halogen dance" (BCHD), represent a significant class of rearrangements in halo-heterocycles. rsc.org This transformation involves the migration of a halogen atom to a more thermodynamically stable position on the aromatic ring, typically initiated by deprotonation with a strong base like lithium diisopropylamide (LDA). nih.gov The general mechanism begins with lithiation at a position ortho to the directing group, followed by a series of halogen-metal exchanges that propagate the rearrangement. nih.gov

While these general principles are well-established for various pyridines, specific mechanistic investigations into the halogen exchange reactions of 2-Bromo-6-(difluoromethyl)pyridine are not extensively documented in the current literature. The strong electron-withdrawing nature of the difluoromethyl (-CF2H) group would significantly influence the acidity of the ring protons and the stability of potential anionic intermediates, thereby controlling the feasibility and pathway of any potential halogen dance. However, without dedicated studies, the precise reaction pathway remains an area for further investigation.

Mechanistic Studies of C-H Functionalization

The functionalization of C-H bonds in pyridines is a powerful tool for molecular synthesis. The electronic nature of the pyridine (B92270) ring typically directs electrophilic and radical functionalization to the C2, C4, and C6 positions. nih.gov Achieving meta-selective (C3 or C5) functionalization is a significant challenge that often requires specialized strategies. nih.govresearchgate.net

Recent studies have elucidated a temporary dearomatization-rearomatization strategy to achieve meta-C-H functionalization of pyridines, a pathway highly relevant to a substrate like this compound. nih.govresearchgate.net This process involves the reaction of a pyridine with an acylating or similar agent to form an activated, electron-rich dearomatized intermediate, such as an oxazino pyridine. nih.gov This intermediate then undergoes a site-selective radical reaction at the meta-position (C3 or C5), followed by rearomatization to yield the functionalized pyridine. nih.govresearchgate.net

Radical vs. Ionic Mechanisms in Fluorination and Functionalization

The distinction between radical and ionic pathways is crucial for controlling the regioselectivity of pyridine functionalization. The difluoromethyl group itself is often installed via radical-based methods. nih.gov The difluoromethyl radical (•CF2H) is considered to be nucleophilic in character, in contrast to the more electrophilic trifluoromethyl radical (•CF3). nih.gov

A compelling example of this mechanistic dichotomy is seen in the site-switchable C-H difluoromethylation of pyridines. nih.govresearchgate.net

Radical Pathway for meta-Functionalization : Under neutral or basic conditions, pyridines can be converted to oxazino pyridine intermediates. These electron-rich, dearomatized systems react with a radical source at the nucleophilic β- and δ-positions, which correspond to the meta-positions (C3 and C5) of the original pyridine. This pathway is considered a radical addition to the dearomatized intermediate. nih.govresearchgate.net

Radical Pathway for para-Functionalization : Under acidic conditions, the pyridine nitrogen is protonated to form a pyridinium (B92312) salt. This transformation renders the pyridine ring electron-deficient and susceptible to nucleophilic attack. A radical difluoromethylation source can then engage in a Minisci-type reaction, where the nucleophilic •CF2H radical attacks the electron-deficient ring, showing high selectivity for the C4 (para) position. nih.govresearchgate.net

This dual reactivity, controlled simply by the presence or absence of acid, underscores how different activation modes of the same pyridine core can lead to distinct radical pathways and, consequently, different regiochemical outcomes.

Role of Catalysts and Additives in Selective Transformations

Catalysts and additives are paramount in controlling the outcome of reactions involving this compound, particularly in orchestrating selectivity between the reactive C-Br bond and various C-H bonds.

In palladium-catalyzed cross-coupling reactions such as the Suzuki or Negishi coupling, the primary role of the catalyst is to facilitate the reaction at the carbon-halogen bond. The catalytic cycle typically involves:

Oxidative Addition : A Pd(0) species inserts into the C-Br bond of the pyridine.

Transmetalation : The organic group from an organometallic reagent (e.g., organoboron or organozinc) is transferred to the palladium center.

Reductive Elimination : The two coupled organic fragments are expelled from the palladium, forming the final product and regenerating the Pd(0) catalyst.

The choice of ligands (e.g., phosphines like XantPhos, or N-heterocyclic carbenes) is critical. acs.org Ligands stabilize the palladium center, modulate its reactivity, and promote key steps like oxidative addition and reductive elimination. For instance, specific ligands can prevent catalyst deactivation and facilitate the coupling of less reactive substrates. researchgate.netAdditives , most commonly bases (e.g., K₃PO₄, Cs₂CO₃) in Suzuki reactions, are essential for activating the organoboron species and facilitating the transmetalation step. beilstein-journals.orgmdpi.com

In C-H functionalization reactions , catalysts and additives direct the regioselectivity. In palladium-catalyzed reactions, additives like silver salts (e.g., AgOAc) can act as oxidants and halide scavengers, promoting the Pd(II)/Pd(IV) catalytic cycle and regenerating the active catalyst. nih.gov In radical functionalization, additives control the generation and reactivity of radical species. For example, the combination of a zinc sulfinate salt with an oxidant like tert-butyl hydroperoxide (TBHP) is used to generate alkyl radicals for Minisci-type reactions. nih.gov The choice of acid, as discussed previously, can act as a switch to change the substrate from a neutral pyridine to a pyridinium salt, thereby completely altering the site of radical attack from meta to para. nih.govresearchgate.net

Data Tables

Table 1: Conditions for Regioselective C-H Difluoromethylation of Pyridine Intermediates This table summarizes findings from studies on pyridine functionalization strategies applicable to substrates like this compound.

| Position | Activation Strategy | Key Reagents/Additives | Proposed Mechanism | Reference |

| meta | Dearomatization to Oxazino Pyridine | 2,2,6,6-tetramethylpiperidine (TMP), Acetonitrile, Blue LED | Radical addition to electron-rich dearomatized intermediate | nih.govresearchgate.net |

| para | Protonation to Pyridinium Salt | Camphorsulfonic acid (CSA), bis(difluoroacetyl) peroxide | Minisci-type radical attack on electron-deficient pyridinium | nih.govresearchgate.net |

Derivatization and Functionalization Strategies of 2 Bromo 6 Difluoromethyl Pyridine

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. For 2-Bromo-6-(difluoromethyl)pyridine, these reactions represent the most prevalent and versatile methods for elaboration, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is a highly effective method for creating biaryl and heteroaryl structures by coupling an organoboron reagent with an organic halide. researchgate.net This reaction is widely used to functionalize 2-bromopyridines. The coupling of this compound with various aryl and heteroaryl boronic acids or their corresponding esters provides access to a diverse library of 2-substituted-6-(difluoromethyl)pyridine derivatives. nih.gov These reactions are typically catalyzed by palladium complexes, such as those containing phosphine (B1218219) ligands, and require a base to facilitate the catalytic cycle. researchgate.netclaremont.edu The reaction conditions can be tuned to accommodate a broad range of functional groups on the coupling partners. researchgate.net A fast protocol for the Suzuki reaction of 2-halogenated pyridines has been developed using a ligand-free Pd(OAc)₂ catalyst in aqueous isopropanol, promoted by oxygen. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 2-Bromopyridine (B144113) | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | aq. iPrOH | 2-Phenylpyridine | High | researchgate.net |

| Pyridine-2-sulfonyl fluoride (B91410) | Various hetero(aryl) boronic acids | Pd(dppf)Cl₂ | - | Toluene/H₂O | 2-Arylpyridines | 5-89% | nih.govclaremont.edu |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a go-to method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.orgrsc.org For this compound, this strategy enables the introduction of primary and secondary amines, as well as a variety of nitrogen-containing heterocycles, at the 2-position. researchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates. rsc.org For instance, sterically hindered phosphine ligands like those developed by Buchwald are often employed. rsc.org

Table 2: Examples of Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | N,N-diethylamine | PdCl₂(P(o-Tolyl)₃)₂ | - | Toluene | N,N-diethylaniline | High | libretexts.org |

| 2,4-Diamino-6-bromo-pyrido[2,3-d]pyrimidine | Methyl anilines | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | Substituted anilino-pyrido[2,3-d]pyrimidine | - | rsc.org |

Negishi Coupling with Pyridylzinc Reagents

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a C-C bond. wikipedia.org This reaction is particularly valuable for coupling sensitive heterocyclic nucleophiles. researchgate.net While 2-pyridylboron reagents used in Suzuki couplings can be unstable, 2-pyridylzinc reagents are often more reliable and reactive nucleophiles in cross-coupling processes, frequently proceeding at room temperature. nih.gov The coupling of this compound with pyridylzinc reagents, or other organozinc compounds, offers an efficient route to unsymmetrical bipyridines and other complex structures. nih.govorgsyn.org Solid, moderately air-stable 2-pyridylzinc reagents have been developed to combine the reliability of organozinc reagents with the operational simplicity of boronates. nih.govnih.gov

Table 3: Examples of Negishi Coupling Reactions

| Electrophile | Organozinc Reagent | Catalyst | Product | Yield | Ref |

|---|---|---|---|---|---|

| 2-Bromopyridine | Organozinc reagents | Tetrakis(triphenylphosphine)palladium(0) | Substituted 2,2'-bipyridines | - | |

| o-Iodotoluene | o-Tolylzinc chloride | Tetrakis(triphenylphosphine)palladium(0) | 2,2'-Dimethylbiphenyl | - | wikipedia.org |

Other Transition Metal-Catalyzed Cross-Couplings

Beyond the "big three" cross-coupling reactions, other transition metal-catalyzed transformations can be applied to this compound. These include reactions like the Sonogashira coupling for introducing alkyne moieties, the Heck coupling for forming C-C bonds with alkenes, and the Stille coupling, which uses organotin reagents. These methods further expand the synthetic toolbox for modifying the pyridine (B92270) core, each offering unique advantages in terms of substrate scope and reaction conditions. For example, Sonogashira coupling on related halopyridines has been used to access functionalized pyridine building blocks. researchgate.net

Directed Metalation and Subsequent Electrophilic Quenching

Directed metalation involves the regioselective deprotonation of an aromatic ring, guided by a directing group, to form an organometallic intermediate. This intermediate can then be trapped with an electrophile to introduce a new substituent. For pyridines, lithiation can be achieved using strong bases like lithium amides (e.g., LDA) or alkyllithiums. znaturforsch.com The regioselectivity is heavily influenced by substituents already on the pyridine ring. znaturforsch.com While the acidic protons of the difluoromethyl group could potentially complicate direct deprotonation of the ring, carefully controlled conditions, such as the use of specific ate-bases (e.g., TMPZn-t-Bu₂Li), can allow for metalation at specific positions even at room temperature. znaturforsch.com An alternative to direct deprotonation is the halogen-metal exchange, where the bromine atom is swapped with a metal (typically lithium) by treatment with an organolithium reagent at low temperatures. This lithiated species can then react with a variety of electrophiles. znaturforsch.com

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SₙAr). Halogens at the 2- and 4-positions of the pyridine ring are effective leaving groups in these reactions. quimicaorganica.org In the case of this compound, the electron-withdrawing nature of both the pyridine nitrogen and the difluoromethyl group activates the 2-position for attack by nucleophiles. This allows for the displacement of the bromide by a range of nucleophiles, including alkoxides, thiolates, and amines, to form C-O, C-S, and C-N bonds, respectively. nih.govnih.gov While SₙAr reactions on chloropyridines are common, fluoropyridines often react much faster, suggesting that the reactivity of 2-bromopyridine derivatives would be robust. nih.govacs.org The reaction conditions for these substitutions are often milder than those required for cross-coupling reactions, providing a complementary strategy for functionalization. researchgate.net

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Phenylpyridine |

| 2-Arylpyridines |

| Styrenes |

| N,N-diethylaniline |

| Substituted anilino-pyrido[2,3-d]pyrimidine |

| 2,3-Diaminopyridines |

| Substituted 2,2'-bipyridines |

| 2,2'-Dimethylbiphenyl |

| 2-(Pyridin-2-yl)isonicotinonitrile |

| 2-Bromopyridine |

| Phenylboronic acid |

| Potassium vinyltrifluoroborate |

| Pyridine-2-sulfonyl fluoride |

| Aryl Bromide |

| N,N-diethylamine |

| 2,4-Diamino-6-bromo-pyrido[2,3-d]pyrimidine |

| Methyl anilines |

| 3-Bromo-2-aminopyridines |

| o-Iodotoluene |

| o-Tolylzinc chloride |

| 2-Chloroisonicotinonitrile |

| (Pyridin-2-yl)zinc pivalate |

| Tetrakis(triphenylphosphine)palladium(0) |

| Pd(OAc)₂ |

| Pd(dppf)Cl₂ |

| PdCl₂/PPh₃ |

| PdCl₂(P(o-Tolyl)₃)₂ |

| Pd₂(dba)₃/Xantphos |

| Pd-PEPPSI-IPr |

| K₂CO₃ |

| Cs₂CO₃ |

| LiN(TMS)₂ |

| iPrOH |

| Toluene |

| THF |

Transformations of the Difluoromethyl Group

The difluoromethyl (CF2H) group is a key pharmacophore, often serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. cas.cn Its chemical manipulation, while challenging, can provide access to other important fluorine-containing moieties.

Conversion to Trifluoromethyl Groups

The conversion of a difluoromethyl group to a trifluoromethyl group (-CF3) represents an oxidative fluorination process. While direct conversion on this compound is not extensively documented, analogous transformations on related pyridine compounds suggest feasible pathways. One established industrial method involves the side-chain fluorination of methylpyridines using reagents like hydrogen fluoride and chlorine in the liquid phase at elevated temperature and pressure. google.com This process facilitates a halogen exchange, converting C-H bonds to C-F bonds. It is plausible that similar conditions could further fluorinate the C-H bond of the difluoromethyl group to yield the corresponding trifluoromethyl derivative.

The reaction can be conceptually represented as follows:

Table 1: Conceptual Conversion of Difluoromethyl to Trifluoromethyl Group

| Starting Material | Reagents | Product | Transformation |

| This compound | Fluorinating Agent (e.g., HF/Cl2) | 2-Bromo-6-(trifluoromethyl)pyridine | C-H Fluorination |

This transformation is significant as the trifluoromethyl group substantially alters a molecule's electronic properties, lipophilicity, and metabolic stability.

Reduction of Difluoromethyl Groups

The reduction of the difluoromethyl group is a chemically challenging endeavor due to the strength of the carbon-fluorine bond. Literature primarily focuses on the introduction of the CF2H group or its creation via reduction from a trifluoromethyl group, rather than its removal. The selective reduction of a trifluoromethyl substituent to a difluoromethyl group has been achieved under specific conditions, but the reverse—reduction of a difluoromethyl group to a methyl or methylene (B1212753) group—is not a commonly reported transformation. researchgate.net The stability of the CF2H moiety means it generally persists through synthetic sequences designed to modify other parts of the molecule.

Functional Group Interconversions of the Bromine Atom

The bromine atom at the C2 position of the pyridine ring is a versatile handle for a wide array of chemical transformations, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). wikipedia.org

Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs the bromopyridine with an organoboron reagent, is a preeminent method for creating biaryl structures. researchgate.netrsc.org Despite challenges associated with the reactivity of 2-pyridyl substrates, optimized conditions using specific ligands and bases enable efficient coupling. nih.govnih.gov Other significant cross-coupling reactions include the Heck (with alkenes), Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines), and various carbonylative and cyanation reactions.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromopyridine Derivatives

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid/Ester | Pd(OAc)2 / PCy3 | 2-Aryl/Heteroaryl Pyridine |

| Heck | Alkene | Pd(OAc)2 / PPh3 | 2-Alkenyl Pyridine |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2 / CuI | 2-Alkynyl Pyridine |

| Buchwald-Hartwig | Amine | Pd2(dba)3 / BINAP | 2-Amino Pyridine |

| Cyanation | Cyanide Source (e.g., Zn(CN)2) | Pd(PPh3)4 | 2-Cyano Pyridine |

Nucleophilic aromatic substitution (SNAr) provides another major pathway for functionalizing the C2 position. The electron-deficient nature of the pyridine ring, enhanced by the electronegative bromine atom, facilitates attack by nucleophiles. wikipedia.org This allows for the direct displacement of the bromide with a variety of nucleophiles, including alkoxides, thiolates, and amides, to form ethers, thioethers, and amines, respectively. The reactivity in SNAr reactions for 2-halopyridines often shows that bromide is a sufficiently good leaving group, sometimes with reactivity comparable to chloride and iodide under specific conditions. nih.gov

Table 3: Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Bromopyridine

| Nucleophile | Reagent Example | Product Type |

| Oxygen | Sodium Methoxide (NaOMe) | 2-Methoxypyridine |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)pyridine |

| Nitrogen | Sodium Amide (NaNH2) | 2-Aminopyridine (B139424) |

| Carbon | Grignard Reagents (R-MgBr) | 2-Alkyl/Aryl Pyridine |

These derivatization strategies allow for the systematic modification of this compound, enabling the synthesis of a diverse library of compounds for further investigation in various scientific fields.

Applications of 2 Bromo 6 Difluoromethyl Pyridine in Advanced Chemical Synthesis

Building Block for Complex Heterocyclic Architectures

2-Bromo-6-(difluoromethyl)pyridine serves as a versatile synthon for constructing intricate heterocyclic frameworks. The utility of this compound stems from the presence of a bromine atom at the 2-position of the pyridine (B92270) ring, which acts as a versatile handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for creating new carbon-carbon bonds. researchgate.net

In these reactions, the bromo-substituent undergoes oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that culminates in the formation of a new bond with a boronic acid or ester coupling partner. This methodology allows for the efficient synthesis of 2-aryl-substituted pyridines, which are crucial components in many natural products and functional compounds. researchgate.net For instance, Suzuki reactions of 2-bromopyridine (B144113) with various aryl boronic acids have been extensively studied to produce biaryl and heteroaryl compounds. researchgate.netacs.org The reactivity of this compound in such transformations enables the introduction of the 6-(difluoromethyl)pyridyl moiety into larger, more complex molecular architectures, including multi-heteroarylated 2-pyridone structures. nih.gov

Precursor in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive molecules and FDA-approved drugs. nih.govresearchgate.net The unique structural and electronic properties of this compound make it an important intermediate in the synthesis of novel therapeutic agents.

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.ukacs.org This has made the development of kinase inhibitors a major focus of drug discovery. ed.ac.ukmdpi.com Pyridine-containing heterocycles are prominent motifs in many kinase inhibitors. nih.gov

This compound is a valuable precursor for synthesizing these bioactive molecules. The bromo group allows for facile derivatization, such as in the synthesis of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines, which have been evaluated as tyrosine kinase inhibitors. nih.gov The synthesis often involves the displacement of a halogenated pyridine intermediate with an appropriate amine. nih.gov Furthermore, related fluorinated pyridine intermediates are used to prepare potent inhibitors of phosphoinositide 3-kinase (PI3K), another crucial enzyme family in cancer signaling pathways. nih.gov The presence of the bromo-substituent on the pyridine ring is also found in compounds that exhibit significant antibacterial activity. nih.gov

The incorporation of fluorine into drug molecules can profoundly enhance their pharmacological properties, including metabolic stability, membrane permeability, and binding affinity. rsc.org The difluoromethyl (-CHF₂) group, in particular, is valued as a bioisostere for hydroxyl or thiol groups and can act as a hydrogen bond donor, which can improve interactions with biological targets. rsc.org

This compound serves as a key building block for introducing this beneficial fluorinated moiety into potential drug candidates. The synthesis of novel 2-difluoromethylbenzimidazole derivatives as potential PI3Kα inhibitors highlights the utility of fluorinated precursors in modern drug design. nih.gov The strategic placement of fluorine-containing groups is a common strategy to optimize the potency and pharmacokinetic profile of lead compounds. researchgate.net

Intermediate in Agrochemical and Material Science Research

The applications of this compound extend beyond pharmaceuticals into the fields of crop protection and materials science.

In agrochemical research, pyridine-based compounds are crucial components of many fungicides, herbicides, and insecticides. nih.gov Specifically, derivatives of trifluoromethylpyridine (TFMP) are used as key intermediates for several commercial crop-protection products. jst.go.jpnih.gov The synthetic routes to these agrochemicals often rely on the functionalization of a halogenated pyridine core. nih.gov Given this precedent, this compound is a valuable intermediate for developing new agrochemicals, leveraging the known bioactivity of fluorinated pyridine structures. nih.gov

In material science, pyridine-based ligands are used to construct functional materials and metallosupramolecular architectures due to their stability and coordination properties. nih.gov The difluoromethyl 2-pyridyl sulfone moiety, which is structurally related to this compound, is a versatile precursor for functional materials. rsc.org The ability to functionalize the bromo-position allows for the integration of the difluoromethyl-pyridine unit into larger systems with tailored electronic or photophysical properties.

Ligand Synthesis for Catalysis

The pyridine nitrogen atom makes this compound and its derivatives excellent candidates for ligands in transition metal catalysis. These ligands can stabilize metal centers and influence the selectivity and reactivity of catalytic transformations. nih.gov

Research has shown that derivatives of 2-bromopyridine can be used to synthesize complex ligands. For example, 2-Bromo-6-methylaminopyridine, a close analog of the title compound, is used to create scaffolded ligands for stabilizing Extended Metal Atom Chains (EMACs), which are multimetallic complexes with unique magnetic properties. georgiasouthern.edugeorgiasouthern.edu The synthesis involves reacting the bromopyridine derivative with a scaffolding molecule like tris(2-aminoethyl)amine (B1216632) (TREN). georgiasouthern.edu This approach can be adapted to use this compound to create novel ligands where the difluoromethyl group can modulate the electronic properties of the resulting metal complex. The bromo group serves as the reactive site for attachment to the scaffold, while the pyridine nitrogen coordinates to the metal center. georgiasouthern.edugeorgiasouthern.edu

Computational Chemistry and Spectroscopic Analysis of 2 Bromo 6 Difluoromethyl Pyridine and Its Derivatives

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of pyridine (B92270) derivatives. These computational methods allow for the detailed examination of molecular characteristics that are often difficult or impossible to observe through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic structure of molecules. For pyridine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), provide a deep understanding of their structural parameters. researchgate.netderpharmachemica.com These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, which often show good agreement with experimental data. researchgate.net

The electronic properties of these molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined using DFT. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net For instance, a study on 2,6-bis(bromo-methyl)pyridine utilized DFT to calculate these properties, providing insights into its molecular stability and reactivity. researchgate.netderpharmachemica.com Time-dependent DFT (TD-DFT) can also be employed to analyze electronic properties like excitation energies. researchgate.net

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra can be performed and compared with experimental data to confirm molecular structures. researchgate.netjocpr.com

For example, the gauge-independent atomic orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. jocpr.com Theoretical vibrational frequencies from DFT calculations are often scaled to achieve better agreement with experimental FT-IR and FT-Raman spectra. jocpr.com These computational predictions are invaluable, especially in the absence of experimental data, for the complete assignment of vibrational modes. researchgate.netderpharmachemica.com The study of various pyridine derivatives has demonstrated the utility of these predictive methods in their structural and spectroscopic characterization. researchgate.nettandfonline.com

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the electrostatic potential on the electron density surface, where different colors indicate regions of varying potential.

In a study of 2-methoxy-3-(trifluoromethyl)pyridine, the MEP was calculated to predict the static charges on the molecule, offering insights into its reactive sites. jocpr.com For 2,6-bis(bromo-methyl)pyridine, the calculated dipole moment was found to be significantly high, suggesting its potential as a good solvent. derpharmachemica.com The analysis of MEP helps in understanding intermolecular interactions and the sites where the molecule is likely to engage in chemical reactions.

The conformation of a molecule plays a crucial role in its physical and chemical properties. Computational methods are employed to perform conformational analysis, identifying the most stable conformations and the energy barriers between them. For pyridine derivatives, the spatial arrangement of substituents can significantly influence their activity. mdpi.com

Studies on dibenzoylpyridine-based compounds have shown that intramolecular interactions, such as hydrogen bonding, can lead to specific conformations, like a U-shape or a linear chain structure, which in turn affects their properties. rsc.org The stability of different conformers is evaluated by comparing their calculated energies, providing a basis for understanding the molecule's preferred three-dimensional structure. sigmaaldrich.com

The difluoromethyl group (-CHF₂) can participate in hydrogen bonding, acting as a weak hydrogen bond donor. This interaction can influence the molecular conformation and crystal packing of its derivatives. While fluorine is generally a poor acceptor for hydrogen bonds, the C-H bond in the difluoromethyl group can interact with suitable acceptors like oxygen or nitrogen atoms. nih.gov

Spectroscopic Characterization Methodologies

The characterization of 2-Bromo-6-(difluoromethyl)pyridine and its derivatives relies heavily on a variety of spectroscopic techniques. These methods provide experimental data that complements and validates the findings from computational studies. youtube.com

The primary spectroscopic techniques used include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are fundamental for elucidating the molecular structure. chemicalbook.comnih.gov The chemical shifts, coupling constants, and integration of peaks provide detailed information about the connectivity and environment of the atoms in the molecule. chemicalbook.comgeorgiasouthern.edu

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies. nih.govoup.com For example, C-H, C-C, and C-N stretching and bending vibrations can be assigned based on their position in the IR spectrum. jocpr.com

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming the molecular formula. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is used to study the electronic transitions within the molecule and can be correlated with the HOMO-LUMO energy gap calculated by DFT. researchgate.net

These experimental techniques, when used in conjunction with computational predictions, provide a comprehensive understanding of the structural and electronic properties of this compound and its derivatives. tandfonline.comresearchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 872365-91-8 | sigmaaldrich.combiosynth.comsynquestlabs.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₆H₄BrF₂N | biosynth.comsynquestlabs.comchemicalbook.comsigmaaldrich.com |

| Molecular Weight | 208.00 g/mol | sigmaaldrich.comsynquestlabs.comchemicalbook.comsigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.703 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.520 | sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.comsigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the proton of the difluoromethyl group. The pyridine ring protons typically appear in the aromatic region (δ 7.0-9.0 ppm). Due to the substitution pattern, three signals are expected for the pyridine ring protons, likely appearing as a triplet and two doublets. The proton of the -CHF₂ group is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). For a related derivative, 2-((difluoromethyl)thio)pyridine (B14018446), the -CHF₂ proton signal appears as a triplet at δ 7.70 ppm with a large coupling constant (J = 56.3 Hz). rsc.org

¹³C NMR In the ¹³C NMR spectrum, six distinct carbon signals are expected for this compound. The carbon atom bonded to bromine (C-Br) would show a chemical shift influenced by the halogen's electronegativity and heavy atom effect. The carbon of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). For comparison, in 2-bromopyridine (B144113), the carbon atoms resonate at specific chemical shifts that are influenced by the nitrogen and bromine atoms. chemicalbook.com In a derivative, (3,4-dichlorobenzyl)(difluoromethyl)sulfane, the -CHF₂ carbon appears as a triplet at δ 119.83 ppm with a large coupling constant of 274.0 Hz. rsc.org The carbons of the pyridine ring in this compound would have their chemical shifts influenced by both the bromo and difluoromethyl substituents.

¹⁹F NMR The ¹⁹F NMR spectrum provides direct information about the fluorine-containing functional group. For this compound, a single resonance is expected for the two equivalent fluorine atoms of the -CHF₂ group. This signal should appear as a doublet due to coupling with the adjacent proton (²JFH). In various difluoromethylated pyridine derivatives, the ¹⁹F chemical shift for the -CHF₂ group is typically observed in the range of δ -90 to -100 ppm (relative to CFCl₃). rsc.org For example, the ¹⁹F NMR signal for 2-((difluoromethyl)thio)pyridine appears as a doublet at δ -96.26 ppm with a coupling constant of 56.3 Hz. rsc.org The precise chemical shift is sensitive to the electronic environment of the molecule. colorado.edusemanticscholar.org

Table 1: NMR Spectroscopic Data for this compound and a Related Derivative

| Compound | Technique | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

| 2-((difluoromethyl)thio)pyridine | ¹H NMR | 7.70 (t, 1H, CHF₂) | ²JHF = 56.3 | rsc.org |

| ¹⁹F NMR | -96.26 (d, 2F, CHF₂) | ²JFH = 56.3 | rsc.org | |

| (3,4-dichlorobenzyl)(difluoromethyl)sulfane | ¹³C NMR | 119.83 (t, -CHF₂) | ¹JCF = 274.0 | rsc.org |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify functional groups and probe the molecular structure by observing the vibrations of chemical bonds.

IR Spectroscopy The IR spectrum of this compound would display characteristic absorption bands for the pyridine ring, the C-Br bond, and the C-F bonds. Pyridine derivatives typically show aromatic C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.netchemicalbook.com The C-F stretching vibrations of the difluoromethyl group are expected to be strong and appear in the 1000-1200 cm⁻¹ region. For a related compound, (3,4-dichlorobenzyl)(difluoromethyl)sulfane, strong bands associated with the -CHF₂ group are observed in this region. rsc.org

Raman Spectroscopy Raman spectroscopy provides complementary information to IR spectroscopy. For pyridine and its derivatives, a strong Raman band corresponding to the symmetric ring breathing mode is typically observed around 1000-1030 cm⁻¹. semi.ac.cnnih.gov The vibrations of the C-Br and C-F bonds would also be active in the Raman spectrum. Computational studies on related molecules like 2-chloro-4-(trifluoromethyl) pyridine have been used to assign vibrational modes observed in both IR and Raman spectra. researchgate.net A strong band at 1025 cm⁻¹ is a key feature in the Raman spectrum of pyridine adsorbed on a silver electrode. semi.ac.cn

Table 2: Key Vibrational Modes for Pyridine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Reference |

| Aromatic C-H Stretch | > 3000 | IR | rsc.org |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | IR/Raman | rsc.orgresearchgate.net |

| C-F Stretch (-CF₂) | 1000 - 1200 | IR | rsc.org |

| Pyridine Ring Breathing | ~1025 | Raman | semi.ac.cn |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

For this compound (C₆H₄BrF₂N), the expected exact molecular weight is approximately 208.00 g/mol . sigmaaldrich.comsynquestlabs.com The mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, a distinctive isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation may involve the loss of the bromo group, the difluoromethyl group, or cleavage of the pyridine ring. In the mass spectrum of a related derivative, 2-((difluoromethyl)thio)pyridine, the molecular ion was observed at m/z = 161.0. rsc.org

Table 3: Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrF₂N | sigmaaldrich.com |

| Molecular Weight | 208.00 g/mol | sigmaaldrich.comsynquestlabs.com |

| Expected M⁺ Isotopic Pattern | Two peaks of ~1:1 intensity (M⁺, M+2⁺) |

UV-Vis Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule and is used to study conjugated systems.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the pyridine ring. Pyridine itself exhibits π→π* transitions at shorter wavelengths and a weaker, longer-wavelength n→π* transition originating from the lone pair of electrons on the nitrogen atom. researchgate.net The substitution of the pyridine ring with a bromo and a difluoromethyl group will influence the position and intensity of these absorption bands. Halogen substituents can cause a bathochromic (red) shift of the absorption maxima. Mechanistic studies involving photocatalysis have utilized UV-Vis spectroscopy to monitor the absorption characteristics of reactants, showing that many pyridine and thiophene (B33073) derivatives absorb significantly in the UV region. acs.orgacs.org The specific absorption maxima (λmax) for this compound would need to be determined experimentally.

Table 4: Expected Electronic Transitions for Substituted Pyridines

| Transition Type | Description | Expected Effect of Substituents | Reference |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Shift in λmax due to altered conjugation and electronic effects of Br and CHF₂ groups. | researchgate.net |

| n → π | Excitation of a non-bonding electron (from N) to a π antibonding orbital. | Shift in λmax and intensity change. | researchgate.net |

Patent Landscape and Commercial Availability

Review of Patent Literature for Synthetic Routes and Applications

The patent literature provides valuable insights into the synthesis and potential applications of 2-Bromo-6-(difluoromethyl)pyridine, primarily highlighting its role as a key intermediate in the creation of more complex molecules for the agrochemical and pharmaceutical industries. While patents may not always explicitly name this exact compound, the methodologies for synthesizing structurally similar substituted pyridines are well-documented and directly applicable.

A prevalent strategy for synthesizing halogenated and functionalized pyridines involves multi-step processes starting from more common pyridine (B92270) derivatives. For instance, Chinese patent CN102898358A describes a method for preparing various fluoropyridine compounds. google.com The process involves steps such as the bromination of hydroxylated or nitrated picoline derivatives, followed by the reduction of nitro groups to amino groups, and subsequent fluorination reactions. google.com This general approach of sequential halogenation and functional group manipulation is a cornerstone of pyridine chemistry and represents a plausible patented route for synthesizing this compound.

Furthermore, patents such as CN105399661A detail methods for the bromination of methyl groups on a pyridine ring, such as in the synthesis of 2,6-dibromomethylpyridine from 2,6-dimethylpyridine. google.com Such routes are relevant as they establish patented methods for introducing reactive bromine atoms, which can then be further transformed. The synthesis of pyridine derivatives often involves leveraging the unique reactivity of different positions on the pyridine ring. General reviews of synthetic routes to drugs containing 6-membered heterocycles confirm that the pyridine ring is a common scaffold in pharmaceuticals, often synthesized through methods like the Chichibabin pyridine synthesis or condensations, followed by functional group interconversions. beilstein-journals.org

The applications suggested by the patent landscape are primarily centered on the use of compounds like this compound as building blocks. The presence of a bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the attachment of more complex molecular fragments. The difluoromethyl group is a bioisostere of hydroxyl or thiol groups and is known to enhance properties like metabolic stability and lipophilicity, making it a desirable feature in drug candidates and agrochemicals. For example, 2-Bromo-6-(trifluoromethyl)pyridine, a closely related compound, is known to be a precursor to fungicides. Therefore, patents for novel active ingredients in these fields often protect the intermediates used in their synthesis, and this compound falls squarely into this category of valuable synthetic intermediates.

Table 1: Overview of Relevant Patented Synthetic Methodologies

| Patent ID | Description of Method | Relevance to this compound |

|---|---|---|

| CN102898358A | Preparation of fluoropyridine compounds via bromination, reduction of nitro groups, and fluorination of aminopyridines. google.com | Provides a general framework for the multi-step synthesis of halo- and fluoro-substituted pyridines. |

| CN105399661A | Synthesis of 2,6-dibromomethylpyridine using a brominating agent like dibromohein to functionalize the methyl groups of 2,6-dimethylpyridine. google.com | Demonstrates patented methods for halogenating substituents on the pyridine ring, a key step in building complexity. |

| EP 0146924 A2 | Preparation of difluoropyridine compounds by treating halo-fluoropyridines with fluorinating agents like KF or CsF in a polar aprotic solvent. googleapis.com | Describes a key transformation for introducing fluorine atoms, relevant to the difluoromethyl group synthesis. |

Analysis of Commercial Availability and Research-Use-Only Status

This compound is commercially available from several chemical suppliers, indicating its utility as a building block in synthetic chemistry. It is predominantly offered for research and development purposes, a status commonly referred to as "Research Use Only" (RUO). This classification signifies that the compound is intended for laboratory-based scientific investigation and is not qualified for direct use in humans or animals as a therapeutic, diagnostic, or food additive.

The compound is listed in the catalogs of major global suppliers who specialize in providing fine chemicals, building blocks, and intermediates to the pharmaceutical, biotechnology, and agrochemical industries. Suppliers such as Sigma-Aldrich (a brand of Merck KGaA), Fisher Scientific, SynQuest Labs, and BLD Pharm offer this compound in various quantities, typically ranging from grams to kilograms. fishersci.comsynquestlabs.comfishersci.combldpharm.com

The product is generally characterized by a purity level of 95% or higher, which is suitable for most synthetic applications in a research setting. fishersci.comsigmaaldrich.com The availability from these established suppliers ensures that researchers in both academic and industrial laboratories have reliable access to the compound for their projects. The "Research Use Only" status is standard for such specialized chemical intermediates, as they require further processing and incorporation into final products that must then undergo rigorous testing and regulatory approval for their intended applications. The commercial availability of this compound facilitates its use in the exploration of new chemical entities and the development of novel synthetic methodologies.

Table 2: Commercial Availability of this compound

| Supplier | CAS Number | Purity | Typical Quantities Offered |

|---|---|---|---|

| Sigma-Aldrich | 872365-91-8 | 95% sigmaaldrich.com | Gram scale fishersci.com |

| SynQuest Labs, Inc. | 872365-91-8 | 95% synquestlabs.com | Inquire for availability synquestlabs.com |

| Fisher Scientific (distributing ChemScene) | 872365-91-8 | >98% fishersci.com | Gram scale fishersci.com |

| BLD Pharm | 872365-91-8 | N/A | Inquire for availability bldpharm.com |

Emerging Trends and Future Research Directions

Novel Catalytic Systems for Functionalization

The development of novel catalytic systems is paramount for the selective functionalization of the 2-bromo-6-(difluoromethyl)pyridine scaffold. The bromine atom and the difluoromethyl group present distinct opportunities for chemical modification, and researchers are actively exploring new catalysts to exploit these reactive sites.

Recent advancements have seen the successful application of palladium-catalyzed cross-coupling reactions for the trifluoromethylation of bromoaromatic compounds, a strategy that could be adapted for the modification of this compound. rsc.org These reactions, often conducted in specialized media like micelles, have shown enhanced yields and applicability to a range of functional groups, including ketones, aldehydes, hydroxyls, and amines. rsc.org Furthermore, visible-light-mediated energy transfer (EnT) photocatalysis has emerged as a powerful tool for dearomative transformations of heteroarenes, offering a mild and versatile method for constructing complex, three-dimensional architectures. acs.org The optimization of photocatalysts, such as iridium complexes, has been shown to significantly influence reaction yields, with catalysts having higher triplet energies often providing better results. acs.org

In addition to palladium and photoredox catalysis, copper-catalyzed reactions are also a significant area of investigation. For instance, copper-catalyzed direct difluoroalkylation of aldehyde hydrazones with functionalized difluoromethyl bromides has been demonstrated, suggesting the potential for similar transformations involving the pyridine (B92270) ring. researchgate.net The development of air- and moisture-stable N-heterocyclic carbene (NHC) silver complexes that can generate copper-difluoromethyl species in situ represents a significant step forward in this area. rsc.org

Table 1: Examples of Catalytic Systems and Their Potential Applications

| Catalyst System | Reaction Type | Potential Application for this compound |

| Palladium complexes | Cross-coupling | Functionalization at the bromo position |

| Iridium-based photocatalysts | Energy Transfer (EnT) Catalysis | Dearomative cycloadditions |

| Copper complexes with NHC ligands | Cross-coupling | Introduction of the difluoromethyl group to other molecules |

Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the production of pyridines and other heterocyclic compounds. These technologies offer significant advantages over traditional batch processes, including improved reaction control, enhanced safety, greater scalability, and increased efficiency. rsc.orgnih.govmdpi.com

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. mdpi.com For example, the synthesis of 2-methylpyridines has been achieved in a continuous flow setup using a packed-bed reactor with Raney® nickel, resulting in high selectivity and avoiding the need for extensive work-up procedures. nih.gov Similarly, the Bohlmann-Rahtz pyridine synthesis has been successfully adapted to a flow system, demonstrating the versatility of this technology. interchim.fr

Automated flow chemistry systems, often integrated with artificial intelligence and machine learning algorithms, are being used to accelerate the generation of compound libraries for drug discovery. syrris.com These systems can perform multi-step syntheses and purifications in a continuous fashion, significantly reducing the time and resources required for lead optimization. syrris.com The application of these automated platforms to the synthesis and functionalization of this compound could streamline access to a wide range of derivatives for biological screening.

Exploration of Bioisosteric Replacements involving the Difluoromethyl Group